
N-(2-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as EPPA, is a chemical compound that has gained attention for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(2-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. N-(2-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to inhibit the activity of the enzyme AKT, which is involved in cell growth and survival, as well as the activation of the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-oxidative, and anti-cancer properties. N-(2-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. N-(2-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to reduce oxidative stress and protect against DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is its potential therapeutic applications in various fields, as mentioned above. Another advantage is its relatively low toxicity, which makes it a promising candidate for further research. However, one limitation is the lack of studies on its pharmacokinetics and pharmacodynamics, which are important factors in determining its efficacy and safety.
Zukünftige Richtungen
There are several future directions for N-(2-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide research, including the development of more efficient synthesis methods, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential therapeutic applications in various fields. Other future directions include the development of N-(2-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide derivatives with improved efficacy and safety profiles, and the investigation of N-(2-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide's potential as a drug delivery system.
Synthesemethoden
N-(2-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 2-ethoxyphenol with 4-bromoanisole, followed by the reaction of the resulting compound with pyrrolidine and p-toluenesulfonyl chloride. The final step involves the reaction of the resulting compound with ethyl acetate to produce N-(2-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been studied for its potential therapeutic applications in various fields, including cancer research, cardiovascular diseases, and neurological disorders. In cancer research, N-(2-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to inhibit the growth of cancer cells and induce cell death. In cardiovascular diseases, N-(2-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have anti-inflammatory and anti-oxidative properties that can protect against heart damage. In neurological disorders, N-(2-ethoxyphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-2-26-19-8-4-3-7-18(19)21-20(23)15-27-16-9-11-17(12-10-16)28(24,25)22-13-5-6-14-22/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUJMEJZQSRSTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Ethoxy-phenyl)-2-[4-(pyrrolidine-1-sulfonyl)-phenoxy]-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

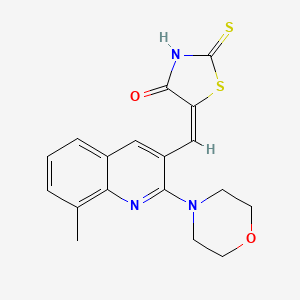

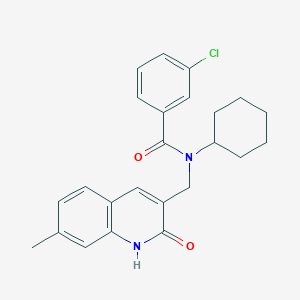
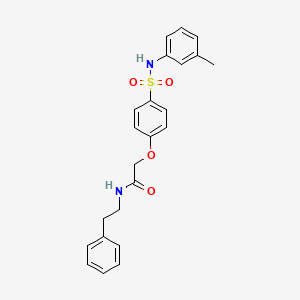

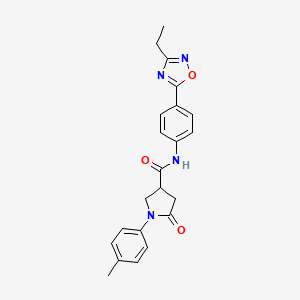
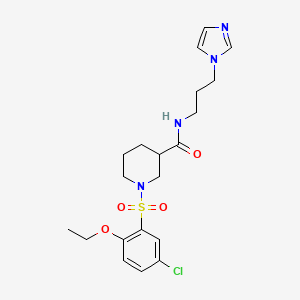


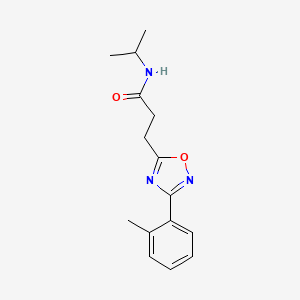
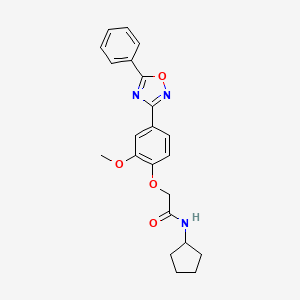

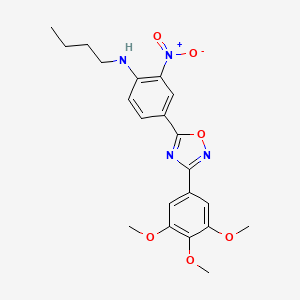
![4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7693851.png)